An In-depth Technical Guide to the Synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid
An In-depth Technical Guide to the Synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the preparation of a key furan intermediate, followed by a Claisen condensation to construct the carbon skeleton, and culminating in the formation of the pyrazole ring and final hydrolysis to the carboxylic acid.
Synthetic Strategy Overview
The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is strategically designed in three key stages. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid.
Step 1: Synthesis of 5-Methyl-2-acetylfuran (Intermediate 1)
The synthesis begins with a Friedel-Crafts acylation of 2-methylfuran to introduce the acetyl group, yielding the key intermediate, 5-methyl-2-acetylfuran.[1]
Experimental Protocol
A mixture of acetic anhydride (1.0 mol) and 2-methylfuran (0.5 mol) is cooled to 0 °C in an Erlenmeyer flask. Zinc chloride (0.015 mol) is added under stirring. After one hour at 0-5 °C, the reaction mixture is allowed to stand at room temperature for three hours. Subsequently, the mixture is thoroughly washed with water, neutralized with a sodium carbonate solution, and dried with sodium sulfate. The solid is removed by filtration, and the product is obtained by distillation under reduced pressure (78-82 °C at 14 mbar).[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60-70% | [1] |
| Boiling Point | 100-101 °C at 25 mmHg | [2] |
| Density | 1.066 g/mL at 25 °C | [2] |
| Refractive Index | 1.512 at 20 °C | [2] |
Step 2: Synthesis of Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (Intermediate 2)
This step involves a Claisen condensation between 5-methyl-2-acetylfuran and diethyl oxalate to form the β-diketoester intermediate. This reaction is crucial for constructing the necessary carbon framework for the subsequent pyrazole ring formation.[3][4]
Experimental Protocol
In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. The solution is then cooled in an ice bath. A mixture of 5-methyl-2-acetylfuran (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise to the cooled sodium ethoxide solution with stirring. After the addition is complete, the reaction mixture is stirred overnight and then heated at 80 °C for 30 minutes. The mixture is then cooled and acidified with sulfuric acid to a pH of 2. The product is extracted with dichloromethane, and the organic phase is dried over anhydrous sodium sulfate. The solvent is evaporated under vacuum, and the crude product is recrystallized from ethanol.[3]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60-66% (based on similar reactions) | [5] |
Step 3: Synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid (Final Product)
The final stage of the synthesis involves the cyclization of the β-diketoester intermediate with hydrazine hydrate to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.
Signaling Pathway of the Cyclization Reaction
The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the diketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Reaction pathway for the cyclization and hydrolysis step.
Experimental Protocol
A mixture of ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid, ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate, is collected by filtration and recrystallized from DMF.[6]
For the hydrolysis step, the isolated ethyl ester is dissolved in a suitable solvent such as ethanol, and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Quantitative Data
| Compound | Parameter | Value | Reference |
| Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate | Yield | High (based on similar reactions) | |
| 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid | Yield | High (based on similar reactions) | |
| Melting Point | Not available |
Characterization Data
Expected Spectroscopic Data
-
¹H NMR: Signals corresponding to the pyrazole and furan ring protons, the methyl group protons, and the carboxylic acid proton are expected.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole and furan rings, the methyl group, and the carboxyl group are anticipated. Theoretical calculations suggest a signal around 140 ppm for the furan carbon atom bonded to the oxygen.[7]
-
FT-IR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxyl group, N-H stretch of the pyrazole ring, and various C-H, C=C, and C-N vibrations are expected.[7][8]
This technical guide provides a detailed and actionable framework for the synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. The presented protocols are based on established chemical transformations and can be adapted and optimized by researchers in the field of synthetic and medicinal chemistry.
References
- 1. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-acetylfuran | 1193-79-9 [chemicalbook.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
